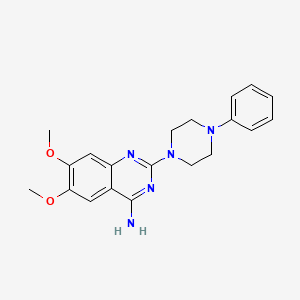

6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

Description

Properties

CAS No. |

331258-43-6 |

|---|---|

Molecular Formula |

C20H23N5O2 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine |

InChI |

InChI=1S/C20H23N5O2/c1-26-17-12-15-16(13-18(17)27-2)22-20(23-19(15)21)25-10-8-24(9-11-25)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H2,21,22,23) |

InChI Key |

MFIDHISLMOJQRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under specific conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.

Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Key Reactive Sites and Functional Groups

The molecule contains three primary reactive regions:

-

4-Amino group on the quinazoline core.

-

6,7-Dimethoxy groups on the aromatic ring.

-

4-Phenylpiperazine moiety at position 2.

Reactions at the 4-Amino Group

The primary amine at position 4 undergoes modifications critical for enhancing solubility or introducing pharmacophores:

-

Acylation : Reacts with carboxylic acids or activated esters (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid) in the presence of coupling agents like BOP-Cl or HATU to form amides, as demonstrated in analogous quinazoline syntheses .

-

Alkylation : Treatment with alkyl halides or epoxides introduces alkyl chains, modulating lipophilicity. For example, reaction with bromobutylphthalimide intermediates forms extended alkylamine derivatives .

-

Diazotization : Potential for forming azo derivatives under nitrous acid, though direct evidence for this compound is limited.

Transformations of Methoxy Groups

The 6,7-dimethoxy substituents are susceptible to:

-

Demethylation : Strong acids (e.g., HBr in acetic acid) or enzymes (e.g., cytochrome P450) can hydrolyze methoxy groups to hydroxyls, altering electronic properties and hydrogen-bonding capacity.

-

Nucleophilic Substitution : In halogenated analogs, methoxy groups may be replaced by nucleophiles (e.g., amines, thiols), though this requires prior activation (e.g., conversion to triflate leaving groups).

Piperazine Ring Modifications

The 4-phenylpiperazine moiety participates in:

-

Salt Formation : Reacts with HCl to yield hydrochloride salts, improving crystallinity and bioavailability .

-

Alkylation/Acylation : Secondary amines in the piperazine ring can be alkylated (e.g., with bromoalkanes) or acylated (e.g., with acetic anhydride) to introduce additional functional groups .

Quinazoline Core Reactivity

The quinazoline scaffold itself may undergo:

-

Electrophilic Substitution : Limited due to electron-withdrawing effects of methoxy and piperazine groups. Nitration or sulfonation would likely occur at position 5 or 8 if activated.

-

Reduction : Hydrogenation under catalytic conditions could reduce the aromatic ring, though this is uncommon in biological contexts.

Comparative Reactivity with Structural Analogs

Challenges and Considerations

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that 6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine exhibits significant antidepressant effects. Studies have shown that the compound interacts with serotonin and dopamine receptors, which are critical in mood regulation. Its structural similarity to known antidepressants suggests it may serve as a lead compound for the development of new antidepressant therapies .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

3. Neuroprotective Effects

There is emerging evidence that this quinazoline derivative may possess neuroprotective properties. Animal models have shown reduced neuroinflammation and improved cognitive function following administration of the compound in models of neurodegenerative diseases such as Alzheimer's disease. This suggests potential applications in treating or preventing neurodegenerative disorders .

Research Findings and Case Studies

Case Study: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to enhance serotonergic neurotransmission, which is crucial for mood improvement .

Case Study: Anticancer Activity

In a different study focusing on cancer treatment, researchers treated various human cancer cell lines with different concentrations of this compound. The findings revealed that at certain concentrations, the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways. These results warrant further clinical investigation into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type . These interactions lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The quinazoline scaffold allows for diverse substitutions, significantly altering biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Enzyme Inhibition :

- BIX01294 inhibits G9a/GLP with moderate potency (IC₅₀: 1.7 µM), while analogs like UNC0638 (IC₅₀: <0.03 µM) show enhanced activity due to cyclohexyl and pyrrolidinylpropyl substitutions .

- The methylsulfonyl-piperazinyl derivative () targets viral RNA promoters, suggesting divergent applications beyond epigenetic regulation .

Biological Activity

6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is an organic compound belonging to the quinazoline family, characterized by its potential pharmacological activities. This compound has garnered interest due to its interactions with various biological targets, indicating possible therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 365.4 g/mol

- CAS Number : 331258-43-6

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is known to:

- Inhibit certain enzymes by binding to their active sites.

- Modulate receptor activity, acting as either an agonist or antagonist depending on the receptor type.

Anticonvulsant Activity

Research has indicated that derivatives of phenylpiperazine, including this compound, exhibit anticonvulsant properties. In animal models, compounds with similar structures have shown protection against seizures in the maximal electroshock (MES) test. For example, studies have reported that related compounds demonstrated effective anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg under specific pretreatment conditions .

Cytoprotective Activity

The compound has been evaluated for its ability to induce the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), a key player in cellular defense against oxidative stress. Quantitative bioassays have shown that several synthesized quinazoline derivatives can induce NQO1 activity in a concentration-dependent manner, suggesting potential protective effects against cellular damage .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that modifications in the piperazine moiety significantly influence the biological activity of quinazoline derivatives. For instance:

- The introduction of various substituents on the piperazine ring affects lipophilicity and consequently the distribution and efficacy of the compounds in vivo.

- Higher lipophilicity correlates with delayed onset but prolonged anticonvulsant action, suggesting that these compounds may be optimized for better therapeutic profiles through structural modifications .

Study on Anticonvulsant Activity

In a study assessing various N-phenyl derivatives, it was found that compounds containing the phenylpiperazine fragment exhibited significant protection against seizures compared to controls. The most active compounds were noted for their prolonged effects, highlighting the importance of structural features in determining efficacy .

Induction of NQO1

A series of synthesized quinazoline derivatives were evaluated for their capacity to induce NQO1. The most potent compound from this study was able to double the specific activity of NQO1 at a concentration as low as 70 nM, showcasing its potential as a lead compound for further development in cancer prevention strategies .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic pathways for 6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting 2,4-dichloro-6,7-dimethoxyquinazoline with 4-phenylpiperazine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C for 2–4 hours . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of quinazoline to piperazine), solvent purity, and inert atmosphere to minimize side reactions. Post-reaction purification via column chromatography (DCM/MeOH gradients) or recrystallization improves purity (>90%) . Challenges include competing substitutions at the 2- and 4-positions of quinazoline, which can be mitigated by stepwise functionalization .

Q. What structural features of this compound correlate with its physicochemical properties?

Methodological Answer: The quinazoline core provides a planar aromatic system, while the 4-phenylpiperazine moiety introduces conformational flexibility and basicity (pKa ~7.5–8.5). Key physicochemical properties include:

- Melting Point : 219–221°C (indicative of crystalline stability) .

- Solubility : Limited aqueous solubility (<1 mg/mL at pH 7), requiring DMSO or DMF for dissolution in biological assays .

- LogP : Predicted ~2.5–3.0 (moderate lipophilicity, suitable for blood-brain barrier penetration in neurological studies) .

X-ray crystallography or DFT calculations can validate steric effects from methoxy groups at positions 6 and 7, which influence π-π stacking and target binding .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Stable at 2–8°C under argon, protected from light and moisture to prevent degradation . Toxicity data gaps (e.g., reproductive toxicity) necessitate precautionary handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase profiling vs. HeLa for cytotoxicity) and controls (e.g., staurosporine as a reference inhibitor) .

- Validate Target Engagement : Employ biophysical methods like SPR or thermal shift assays to confirm direct binding .

- Account for Metabolites : LC-MS/MS analysis can identify degradation products or active metabolites that skew results . For example, oxidative demethylation of methoxy groups may alter activity .

Q. What strategies optimize the compound’s selectivity for epigenetic targets (e.g., HDACs, methyltransferases)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify the piperazine substituent (e.g., fluorophenyl vs. benzyl) to enhance HDAC8 affinity. Docking studies suggest the 4-phenyl group occupies a hydrophobic pocket in HDAC8’s active site .

- Prodrug Design : Introduce hydroxylamine or trifluoromethyl ketone warheads to improve chelation with zinc in HDAC catalytic domains .

- Co-crystallization : Resolve X-ray structures with target proteins (e.g., GLP methyltransferase) to guide rational design .

Q. How can researchers address the lack of in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Rodent Studies : Administer a single dose (10 mg/kg, IV or oral) and collect plasma/tissue samples at 0, 1, 3, 6, 12, 24 h. Quantify via UPLC-MS with a lower limit of detection (LLOD) <1 ng/mL .

- Metabolic Stability : Use liver microsomes (human vs. murine) to predict clearance rates. CYP3A4 is implicated in N-dealkylation of the piperazine moiety .

- BBB Penetration : Measure brain-to-plasma ratio (Kp) in mice; values >0.3 indicate CNS accessibility .

Data Contradiction Analysis

Q. Why do different studies report conflicting cytotoxicity profiles for this compound?

Methodological Answer: Variability in cytotoxicity (e.g., IC₅₀ ranging from 1–50 µM) may result from:

- Cell Line Heterogeneity : BRCA1-deficient cells show heightened sensitivity due to synthetic lethality with PARP inhibition .

- Assay Duration : Shorter incubations (24 h) underestimate apoptosis induction compared to 72 h exposures .

- Batch Variability : Impurities in synthesis (e.g., residual DMF) can artifactually suppress cell viability .

Q. How do computational models align with experimental data for target prediction?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes to kinases (e.g., EGFR T790M mutants) but may overestimate affinity due to rigid-body docking. Free energy perturbation (FEP) calculations improve accuracy .

- Machine Learning : Train models on ChEMBL data to prioritize off-targets (e.g., serotonin receptors) for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.